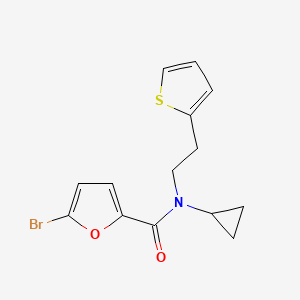

5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

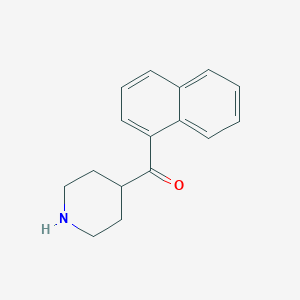

5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide, also known as BCTC, is a compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation and inflammation.

Scientific Research Applications

Synthesis and Antibacterial Activities

Research into functionalized furan-2-carboxamides, such as the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives via Suzuki-Miyaura cross-coupling, has shown significant antibacterial activities against clinically isolated drug-resistant bacteria. These include A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly against NDM-positive A. baumannii, compared to commercially available drugs. Computational docking studies and molecular dynamics simulations have validated these findings, demonstrating the molecule's effective interaction with bacterial targets (Siddiqa et al., 2022).

Chemical Synthesis Routes

Studies have described convenient synthesis routes for furan- and thiophen-2-carboxylic acids with various substituents, mainly halogen atoms, from readily available starting materials. These routes have led to the preparation of a series of esters and have explored the reactivity of these compounds under different conditions, providing foundational methodologies for further chemical synthesis and modification of furan and thiophen derivatives (Chadwick et al., 1973).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan derivatives, have shown potent antiprotozoal activities. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Enzyme Inhibition for Medical Research

Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been investigated as inhibitors of the carbonic anhydrase enzyme (CA), crucial for various physiological functions. These studies have identified compounds with excellent inhibitory effects against human CA isoenzymes, which are relevant in the context of medical research for developing therapeutic agents (Boztaş et al., 2015).

Material Science and Catalysis

In material science and catalysis, palladium-catalysed direct heteroarylations using esters as blocking groups have been explored. This research provides a one-step access to biheteroaryls, highlighting the role of furan derivatives in developing new materials and catalytic processes (Fu et al., 2012).

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied by a growing number of scientists as a potential class of biologically active compounds .

Mode of Action

Without specific studies on “5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide”, it’s hard to determine its exact mode of action. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of some boronic pinacol esters, which is considerably accelerated at physiological ph .

Result of Action

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Action Environment

The stability of some boronic pinacol esters in water is marginal .

properties

IUPAC Name |

5-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c15-13-6-5-12(18-13)14(17)16(10-3-4-10)8-7-11-2-1-9-19-11/h1-2,5-6,9-10H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXNRYUNDKXESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2715001.png)

![1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2715002.png)

![N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B2715003.png)

![N-(5-{[(isobutylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B2715007.png)

![(2-Aminospiro[3.3]heptan-2-yl)methanol;hydrochloride](/img/structure/B2715011.png)

![3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2715012.png)

![2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2715015.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2715020.png)